2-((3-Isobutyrylbenzofuran-5-yl)oxy)acetic acid
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Overview
Description
2-((3-Isobutyrylbenzofuran-5-yl)oxy)acetic acid is a chemical compound with a molecular formula of C14H14O5 and a molecular weight of 262.26 g/mol . This compound is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
The synthesis of 2-((3-Isobutyrylbenzofuran-5-yl)oxy)acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the construction of the benzofuran ring through a unique free radical cyclization cascade, which is an excellent approach for synthesizing complex polycyclic benzofuran compounds .
Chemical Reactions Analysis
2-((3-Isobutyrylbenzofuran-5-yl)oxy)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives .
Scientific Research Applications
2-((3-Isobutyrylbenzofuran-5-yl)oxy)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown potential as anti-tumor, antibacterial, and anti-viral agents . Additionally, this compound is used in the development of new therapeutic drugs for diseases such as hepatitis C and cancer .
Mechanism of Action
The mechanism of action of 2-((3-Isobutyrylbenzofuran-5-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by inhibiting key enzymes and proteins involved in disease processes. For example, some benzofuran compounds inhibit the replication of viruses by targeting viral enzymes . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
2-((3-Isobutyrylbenzofuran-5-yl)oxy)acetic acid can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like cancer and psoriasis, while this compound is being investigated for its potential as an anti-tumor and anti-viral agent .
Properties
Molecular Formula |
C14H14O5 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-[[3-(2-methylpropanoyl)-1-benzofuran-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C14H14O5/c1-8(2)14(17)11-6-19-12-4-3-9(5-10(11)12)18-7-13(15)16/h3-6,8H,7H2,1-2H3,(H,15,16) |
InChI Key |
RSCBJNIZDMGPQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=COC2=C1C=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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